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Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of AF 555 azide to

antibodies using click chemistry. Detailed protocols for both copper-catalyzed (CuAAC) and

strain-promoted (SPAAC) azide-alkyne cycloaddition are presented, along with methods for the

purification and characterization of the resulting fluorescently labeled antibodies. Additionally,

protocols for the application of these conjugates in immunofluorescence and flow cytometry are

included, as well as a troubleshooting guide to address common challenges.

Introduction
AF 555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice

for antibody labeling.[1] Its azide derivative allows for highly specific and efficient conjugation to

alkyne-modified antibodies via "click chemistry." This bioorthogonal ligation strategy offers

significant advantages over traditional amine-reactive labeling, including precise control over

the site of conjugation and the potential for higher labeling efficiencies without compromising

antibody function.[2][3]

There are two primary methods for AF 555 azide conjugation:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I)

catalyst to join a terminal alkyne-modified antibody with AF 555 azide. It is a rapid and high-

yielding reaction.[3][4]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry

method involves the reaction of AF 555 azide with a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO), that has been incorporated into the antibody. The absence of a

cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[2][3]

Data Presentation
AF 555 Dye Properties

Property Value Reference

Excitation Maximum (λex) ~555 nm [5]

Emission Maximum (λem) ~565 nm [5]

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ [5]

Quantum Yield (Φ) High [6]

Molecular Weight Varies by manufacturer -

Recommended Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a

critical parameter for optimal performance. Over-labeling can lead to fluorescence quenching

and reduced antibody affinity, while under-labeling results in a weak signal.[7]

Application Recommended DOL

Immunofluorescence Microscopy 2 - 5

Flow Cytometry 2 - 7

In Vivo Imaging 1 - 3

Expected DOL based on Molar Input Ratio
The following table provides an estimation of the resulting Degree of Labeling (DOL) based on

the molar ratio of AF 555 azide to antibody used in the conjugation reaction. These values are

approximate and can vary depending on the specific antibody, buffer conditions, and reaction

time.
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Molar Ratio (Dye:Antibody) Expected DOL

2:1 1 - 2

5:1 2 - 4

10:1 4 - 7

20:1 > 7 (potential for quenching)

Experimental Protocols
Antibody Preparation for Click Chemistry
Prior to conjugation, the antibody must be modified to contain either a terminal alkyne (for

CuAAC) or a strained cyclooctyne (for SPAAC). This is typically achieved by reacting the

antibody with an NHS-ester functionalized alkyne or cyclooctyne, which targets primary amines

(e.g., lysine residues).

Materials:

Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

DBCO-NHS ester or Alkyne-NHS ester

Anhydrous DMSO or DMF

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Desalting column or spin filter for buffer exchange

Procedure:

Buffer Exchange: Ensure the antibody is in an amine-free buffer. If necessary, perform a

buffer exchange using a desalting column or spin filter.

Prepare Reagents: Prepare a 10 mM stock solution of the DBCO-NHS or Alkyne-NHS ester

in anhydrous DMSO or DMF.
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Reaction Setup: Add the reaction buffer to the antibody solution to achieve a final pH of 8.0-

8.5. Add a 10-20 fold molar excess of the NHS-ester reagent to the antibody solution. The

final concentration of DMSO/DMF should be below 20%.

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

Purification: Remove excess, unreacted NHS-ester reagent using a desalting column or

dialysis against PBS.

Quantification: Determine the concentration of the modified antibody using a

spectrophotometer (A280).

Protocol 1: Strain-Promoted Alkyne-Azide
Cycloaddition (SPAAC)
This protocol describes the conjugation of AF 555 azide to a DBCO-modified antibody.

Materials:

DBCO-modified antibody (in PBS, pH 7.4)

AF 555 azide

Anhydrous DMSO or DMF

PBS, pH 7.4

Procedure:

Prepare AF 555 Azide Stock: Prepare a 1-10 mM stock solution of AF 555 azide in

anhydrous DMSO or DMF.

Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified antibody with a 2-10

fold molar excess of the AF 555 azide stock solution. The final DMSO/DMF concentration

should be kept below 10%.
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Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at

4°C with gentle mixing. Protect from light.

Purification: Proceed to the "Purification of Labeled Antibody" section.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of AF 555 azide to an alkyne-modified antibody.

Materials:

Alkyne-modified antibody (in PBS, pH 7.4)

AF 555 azide

Anhydrous DMSO or DMF

Copper(II) sulfate (CuSO₄) solution (10 mM in water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

Sodium ascorbate solution (100 mM in water, freshly prepared)

PBS, pH 7.4

Procedure:

Prepare AF 555 Azide Stock: Prepare a 1-10 mM stock solution of AF 555 azide in

anhydrous DMSO or DMF.

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5

molar ratio.

Reaction Setup: In a microcentrifuge tube, add the alkyne-modified antibody, followed by a 2-

10 fold molar excess of the AF 555 azide stock solution.
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Add Catalyst: Add the CuSO₄/THPTA premix to the antibody-azide mixture to a final copper

concentration of 0.1-0.5 mM.

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration

of 1-5 mM to initiate the click reaction.

Incubation: Gently mix and incubate at room temperature for 1-4 hours, protected from light.

Purification: Proceed to the "Purification of Labeled Antibody" section.

Purification of Labeled Antibody
Purification is essential to remove unreacted AF 555 azide and other reaction components.

Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration

Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.4.

Apply the conjugation reaction mixture to the column.

Elute with PBS and collect the fractions. The labeled antibody will elute in the void volume.

Monitor the fractions by measuring absorbance at 280 nm (protein) and 555 nm (dye).

Pool the fractions containing the labeled antibody.

Method 2: Spin Desalting Columns

For smaller scale reactions, spin desalting columns offer a quick and efficient purification

method. Follow the manufacturer's instructions for use.

Characterization of Labeled Antibody
Determination of Degree of Labeling (DOL)

Measure the absorbance of the purified antibody conjugate at 280 nm (A₂₈₀) and 555 nm

(A₅₅₅) using a UV-Vis spectrophotometer.

Calculate the concentration of the antibody and the dye using the Beer-Lambert law:
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Concentration of Antibody (M) = [A₂₈₀ - (A₅₅₅ × CF₂₈₀)] / ε_protein

Concentration of Dye (M) = A₅₅₅ / ε_dye

Calculate the DOL:

DOL = Concentration of Dye / Concentration of Antibody

Where:

ε_protein: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹

for IgG).

ε_dye: Molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (provided by the dye

manufacturer, typically around 0.08 for AF 555).

Functional Analysis
It is recommended to assess the binding affinity of the labeled antibody compared to the

unlabeled antibody using methods such as ELISA or surface plasmon resonance (SPR).

Application Protocols
Immunofluorescence Staining

Cell Preparation: Grow cells on coverslips or in chamber slides. Fix, permeabilize, and block

as per standard protocols.

Primary Antibody Incubation: Incubate the cells with the AF 555-conjugated primary antibody

at the optimized dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS.

Counterstaining (Optional): Incubate with a nuclear counterstain (e.g., DAPI) for 5-10

minutes.

Washing: Wash the cells twice with PBS.
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Mounting: Mount the coverslips with an anti-fade mounting medium.

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter

sets for AF 555 (e.g., TRITC/Cy3 channel).

Flow Cytometry Staining
Cell Preparation: Prepare a single-cell suspension and wash with flow cytometry staining

buffer (e.g., PBS with 1% BSA).

Fc Block (Optional): Incubate cells with an Fc receptor blocking antibody to reduce non-

specific binding.

Staining: Add the AF 555-conjugated antibody at the predetermined optimal concentration

and incubate for 20-30 minutes at 4°C in the dark.

Washing: Wash the cells twice with staining buffer by centrifugation.

Resuspension: Resuspend the cells in staining buffer for analysis.

Analysis: Analyze the cells on a flow cytometer equipped with a laser and detector suitable

for AF 555 excitation and emission (e.g., a yellow-green laser at 561 nm).

Troubleshooting
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Problem Possible Cause Solution

Low DOL

- Insufficient molar excess of

AF 555 azide- Inactive dye or

antibody modification reagent-

Suboptimal reaction buffer pH-

Presence of interfering

substances (e.g., amines,

sodium azide) in the antibody

buffer

- Increase the molar ratio of

dye to antibody- Use fresh

reagents- Ensure the reaction

pH is between 8.0-8.5 for NHS

ester modification- Purify the

antibody and exchange into a

suitable buffer before

modification

High DOL / Aggregation

- Excessive molar ratio of AF

555 azide- High concentration

of organic solvent

- Reduce the molar excess of

the dye- Keep the final

concentration of DMSO or

DMF below 20%

Poor Antibody Recovery

- Antibody precipitation during

conjugation- Inefficient

purification

- Ensure gentle mixing during

the reaction- Optimize the

purification method (e.g., use a

column with the appropriate

size exclusion limit)

High Background Staining

- Unreacted free dye- Non-

specific antibody binding-

Inadequate blocking

- Ensure thorough purification

of the conjugate- Titrate the

antibody to find the optimal

concentration- Optimize the

blocking step in your staining

protocol

Weak Fluorescent Signal
- Low DOL- Photobleaching-

Inappropriate filter sets

- Re-label the antibody to

achieve a higher DOL- Use an

anti-fade mounting medium

and minimize light exposure-

Use a filter set optimized for

AF 555 excitation and

emission

Visualizations
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Caption: Experimental workflow for AF 555 azide antibody conjugation.
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Caption: Simplified EGFR signaling pathway.[8][9][10][11]
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Caption: PD-1/PD-L1 immune checkpoint pathway.[12][13][14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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